molecular formula C20H24N2O3 B7345999 1-[(3-Hydroxy-1-phenylcyclobutyl)methyl]-3-[4-(methoxymethyl)phenyl]urea

1-[(3-Hydroxy-1-phenylcyclobutyl)methyl]-3-[4-(methoxymethyl)phenyl]urea

Cat. No. B7345999
M. Wt: 340.4 g/mol
InChI Key: LWBBLYRIYXRVPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Hydroxy-1-phenylcyclobutyl)methyl]-3-[4-(methoxymethyl)phenyl]urea is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as HPCB-UM or UM-164 and has been studied for its ability to inhibit cancer cell growth.

Mechanism of Action

HPCB-UM inhibits the activity of MTH1 by binding to the active site of the enzyme. This prevents the enzyme from carrying out its normal function, which is to remove oxidized nucleotides from the cell. When these oxidized nucleotides are not removed, they can cause DNA damage and lead to cancer cell death.
Biochemical and Physiological Effects:
HPCB-UM has been shown to have a specific effect on cancer cells, inhibiting their growth and inducing cell death. In addition, HPCB-UM has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of HPCB-UM is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. However, one limitation is that HPCB-UM is a synthetic compound and may be difficult to produce in large quantities for clinical use.

Future Directions

Future research on HPCB-UM could focus on optimizing the synthesis process to increase yields and reduce costs. In addition, further studies could investigate the potential of HPCB-UM in combination with other cancer treatments to enhance its therapeutic effects. Finally, clinical trials could be conducted to evaluate the safety and efficacy of HPCB-UM in humans.

Synthesis Methods

The synthesis of HPCB-UM involves a multi-step process that includes the reaction of 3-hydroxycyclobutanone with phenylmagnesium bromide to form the corresponding alcohol. This alcohol is then reacted with methyl chloroformate to form the corresponding carbamate. The final step involves the reaction of the carbamate with 4-(methoxymethyl)phenyl isocyanate to form HPCB-UM.

Scientific Research Applications

HPCB-UM has been studied extensively for its potential therapeutic applications in cancer treatment. Research has shown that HPCB-UM inhibits the growth of cancer cells by targeting a specific protein called MTH1. MTH1 is an enzyme that is necessary for cancer cell survival and HPCB-UM has been shown to inhibit this enzyme, leading to decreased cancer cell growth.

properties

IUPAC Name

1-[(3-hydroxy-1-phenylcyclobutyl)methyl]-3-[4-(methoxymethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-25-13-15-7-9-17(10-8-15)22-19(24)21-14-20(11-18(23)12-20)16-5-3-2-4-6-16/h2-10,18,23H,11-14H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBBLYRIYXRVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)NC(=O)NCC2(CC(C2)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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